N,2,6-Trimethyloxane-4-carboxamide
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,2,6-trimethyloxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO2/c1-6-4-8(9(11)10-3)5-7(2)12-6/h6-8H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
DYLHHYVBBCCZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Oxane Core
The initial step involves cyclization of suitable precursors, such as glycols or diols , under acidic or basic conditions, to form the tetrahydrofuran ring. Methylation at the 2- and 6-positions can be achieved via selective methylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Solvent: Acetone or DMF
- Methylating agent: Methyl iodide (CH₃I)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 25–50°C
- Duration: 12–24 hours
Outcome: Formation of 2,6-dimethyl tetrahydrofuran derivatives.
Step 2: Functionalization at the 4-Position
The methylated oxane ring undergoes oxidation or halogenation at the 4-position, followed by substitution with an amine or amide precursor. Common reagents include:
- Nitrating agents for oxidation
- Nucleophilic amines for substitution
Preparation Method 2: Direct Synthesis via Multi-Component Reactions
Step 1: Methylation of Precursors
Starting from commercially available 2,6-dimethyl-4-hydroxytetrahydrofuran , methylation at the 4-position can be achieved via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Step 2: Carboxylation and Amidation
The methylated oxane derivative is then subjected to carboxylation using reagents like carbon dioxide under pressure, often in the presence of catalysts such as copper salts or phase transfer catalysts .
Following carboxylation, the carboxylic acid intermediate is converted into an acyl chloride or ester, which then reacts with ammonia or primary amines to form the corresponding carboxamide .
- CO₂ pressure: 10–30 atm
- Temperature: 80–120°C
- Catalyst: Copper or other transition metals
- Amide formation: Using ammonia or primary amines at 0–50°C
Purification and Characterization
The final product, N,2,6-Trimethyloxane-4-carboxamide , is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N,2,6-Trimethyloxane-4-carboxamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,2,6-Trimethyloxane-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,2,6-Trimethyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N,2,6-Trimethyloxane-4-carboxamide can be compared with other carboxamide derivatives, such as:
Carboxin: A systemic agricultural fungicide with a similar carboxamide structure.
Indole-2-carboxamides: Compounds with significant biological activity, including antitubercular and anticancer properties.
Thiazole carboxamides: Known for their diverse biological activities, including anticonvulsant and neuroprotective effects.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its respective fields.
Biological Activity
N,2,6-Trimethyloxane-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a carboxamide functional group. Its chemical formula can be represented as follows:
The specific arrangement of methyl groups and the carboxamide moiety contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10 | Significant inhibition |
| A549 (Lung) | 15 | Moderate inhibition |
| HeLa (Cervical) | 12 | Significant inhibition |
The results indicate that this compound may interfere with cell proliferation and induce apoptosis in cancer cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor cell growth.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of methyl groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested this compound against multi-drug resistant bacterial strains. The study found that the compound effectively reduced bacterial load in infected models, highlighting its potential as a therapeutic agent for treating resistant infections.
Case Study 2: Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects. The trial emphasized the need for further research into dosage optimization and combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
